molecular formula C22H18FN7O4S B2909419 4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897619-80-6

4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2909419
M. Wt: 495.49
InChI Key: WYTGOIFCPFYYLK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 4-fluoro-3-nitrophenyl group, an amino group, a thio group, and a 1,2,4-triazolo[4,3-b]pyridazin-3-yl group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 4-fluoro-3-nitrophenyl group could potentially be introduced through a nitration reaction followed by a halogenation reaction . The 1,2,4-triazolo[4,3-b]pyridazin-3-yl group could be formed through a series of condensation and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of both electron-donating (amino) and electron-withdrawing (nitro, fluoro) groups could lead to interesting electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in condensation reactions, while the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known based on the current information .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-fluoro-N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O4S/c23-15-6-4-14(5-7-15)22(32)24-11-10-19-27-26-18-8-9-21(28-29(18)19)35-13-20(31)25-16-2-1-3-17(12-16)30(33)34/h1-9,12H,10-11,13H2,(H,24,32)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGOIFCPFYYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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